molecular formula C16H14OS B14248453 6-Methoxy-2-(4-methylphenyl)-1-benzothiophene CAS No. 185414-69-1

6-Methoxy-2-(4-methylphenyl)-1-benzothiophene

Katalognummer: B14248453
CAS-Nummer: 185414-69-1
Molekulargewicht: 254.3 g/mol
InChI-Schlüssel: KSEFJIFPJSFBSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2-(4-methylphenyl)-1-benzothiophene is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a methoxy group at the 6th position and a 4-methylphenyl group at the 2nd position of the benzothiophene core.

Vorbereitungsmethoden

The synthesis of 6-Methoxy-2-(4-methylphenyl)-1-benzothiophene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylphenyl magnesium bromide with 6-methoxy-2-bromobenzothiophene in the presence of a palladium catalyst can yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

6-Methoxy-2-(4-methylphenyl)-1-benzothiophene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, where reagents like bromine or nitric acid can introduce bromine or nitro groups, respectively.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-(4-methylphenyl)-1-benzothiophene has various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-(4-methylphenyl)-1-benzothiophene involves its interaction with specific molecular targets. For instance, it may bind to estrogen receptors, modulating their activity and influencing gene expression. The pathways involved can include the activation or inhibition of specific signaling cascades, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-2-(4-methylphenyl)-1-benzothiophene can be compared with other benzothiophene derivatives, such as:

    6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene: Similar in structure but with a methoxy group at the 4th position of the phenyl ring.

    2-Methoxy-6-(4-methylphenyl)-1-benzothiophene: Differing in the position of the methoxy group on the benzothiophene core.

    2-Methyl-6-(4-methoxyphenyl)-1-benzothiophene: Featuring a methyl group instead of a methoxy group on the benzothiophene core.

These comparisons highlight the unique structural features and potential differences in reactivity and biological activity of this compound.

Eigenschaften

CAS-Nummer

185414-69-1

Molekularformel

C16H14OS

Molekulargewicht

254.3 g/mol

IUPAC-Name

6-methoxy-2-(4-methylphenyl)-1-benzothiophene

InChI

InChI=1S/C16H14OS/c1-11-3-5-12(6-4-11)15-9-13-7-8-14(17-2)10-16(13)18-15/h3-10H,1-2H3

InChI-Schlüssel

KSEFJIFPJSFBSK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.